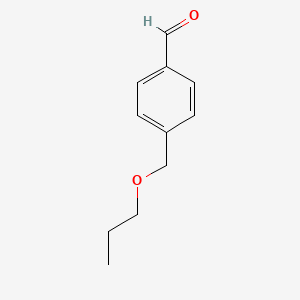

4-(Propoxymethyl)benzaldehyde

CAS No.:

Cat. No.: VC13549247

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O2 |

|---|---|

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | 4-(propoxymethyl)benzaldehyde |

| Standard InChI | InChI=1S/C11H14O2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h3-6,8H,2,7,9H2,1H3 |

| Standard InChI Key | DXXXEQFCKKKIIY-UHFFFAOYSA-N |

| SMILES | CCCOCC1=CC=C(C=C1)C=O |

| Canonical SMILES | CCCOCC1=CC=C(C=C1)C=O |

Introduction

4-(Propoxymethyl)benzaldehyde is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of a propoxymethyl group attached to the benzene ring at the para position relative to the aldehyde functional group. The molecular formula for this compound is C11H14O2, and its molecular weight is approximately 178.23 g/mol .

Synthesis Methods

The synthesis of 4-(Propoxymethyl)benzaldehyde typically involves the alkylation of benzaldehyde derivatives with propoxymethyl chloride in the presence of a base. This method allows for the introduction of the propoxymethyl group onto the benzene ring.

-

Alkylation Method: This involves reacting benzaldehyde with propoxymethyl chloride in a suitable solvent, often in the presence of a base like sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

-

Alternative Approaches: Other methods might include the use of different starting materials or catalysts to improve yield and efficiency.

Chemical Reactions and Applications

4-(Propoxymethyl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and condensation reactions. These reactions are crucial for synthesizing more complex organic molecules and pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Oxidation | The aldehyde group can be oxidized to form the corresponding carboxylic acid. |

| Reduction | The aldehyde group can be reduced to form the corresponding alcohol. |

| Condensation | Can participate in condensation reactions to form imines or other derivatives. |

Comparison with Similar Compounds

Compounds similar to 4-(Propoxymethyl)benzaldehyde include other substituted benzaldehydes, such as 3-fluoro-4-(propoxymethyl)benzaldehyde, which features a fluorine atom at the meta position. The presence of fluorine can enhance biological activity and chemical stability.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-(propoxymethyl)benzaldehyde | Fluorine at meta position | Enhanced reactivity and biological activity |

| 4-Fluorobenzaldehyde | Fluorine at para position | Commonly used in organic synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume